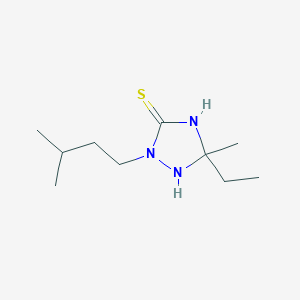

5-Ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione

Description

Chemical Structure and Properties

5-Ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione (CAS: 377060-97-4) is a heterocyclic compound belonging to the 1,2,4-triazolidine-3-thione class. Its molecular formula is C₁₀H₂₁N₃S, with a molecular weight of 215.36 g/mol . The compound features a triazolidine ring substituted with ethyl, methyl, and 3-methylbutyl groups, along with a thione (C=S) functional group at position 2. Key physical properties include:

For example, green synthesis methods using activated carbon derived from agricultural biomass (e.g., wood bark) have been employed for related 5-aryl-1,2,4-triazolidine-3-thiones .

Properties

Molecular Formula |

C10H21N3S |

|---|---|

Molecular Weight |

215.36 g/mol |

IUPAC Name |

5-ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione |

InChI |

InChI=1S/C10H21N3S/c1-5-10(4)11-9(14)13(12-10)7-6-8(2)3/h8,12H,5-7H2,1-4H3,(H,11,14) |

InChI Key |

SZLPPHMQUGYSKB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(NC(=S)N(N1)CCC(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-isopentyl-5-methyl-1,2,4-triazolidine-3-thione typically involves the reaction of aldehydes with thiosemicarbazide in the presence of an acidic catalyst. The reaction is carried out in a solvent mixture of water and ethanol at room temperature. The formation of the target compound is confirmed by techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) .

Industrial Production Methods

Industrial production methods for this compound may involve the use of ionic liquids as catalysts. Ionic liquids offer several advantages, including low vapor pressure, high chemical stability, and ease of recovery and recycling. These properties make them suitable for large-scale synthesis of 1,2,4-triazolidine-3-thione derivatives .

Chemical Reactions Analysis

Nucleophilic Reactions at the Thione Group

The sulfur atom in the thione group exhibits nucleophilic character, enabling reactions with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives.

Example:The reaction rate is enhanced by electron-donating methyl groups at positions 5 and 5, which increase electron density at sulfur.

-

Oxidation : The thione group can oxidize to a sulfonic acid (-SO₃H) under strong oxidizing conditions (e.g., H₂O₂/H₂SO₄).

Cycloaddition and Ring-Opening Reactions

The triazolidine ring participates in cycloaddition reactions due to partial unsaturation:

-

Diels-Alder Reactions : Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) to form six-membered bicyclic adducts.

-

Ring Expansion : Under acidic conditions, the ring may open to form thiourea derivatives .

Substituent-Directed Reactivity

The 3-methylbutyl and ethyl groups influence steric and electronic effects:

-

Steric Hindrance : The bulky 3-methylbutyl group at position 2 directs electrophilic attacks to less hindered sites.

-

Electron Donation : Methyl groups at positions 5 and 5 stabilize intermediates via hyperconjugation, favoring substitution over elimination.

Comparative Reactivity Table

| Reaction Type | Conditions | Product | Key Feature |

|---|---|---|---|

| Alkylation | R-X, base, RT | Thioether derivative | Enhanced by electron-donating groups |

| Oxidation | H₂O₂/H₂SO₄, 60°C | Sulfonic acid | Irreversible sulfonation |

| Diels-Alder | Heat, diene | Bicyclic adduct | Regioselectivity driven by substituents |

| Biological interaction | Physiological pH, enzymes | Enzyme-thione complex | Competitive inhibition observed |

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 5-ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione exhibit antimicrobial activity against a range of pathogens. For instance, derivatives of thiazolidinediones have shown efficacy against Gram-positive and Gram-negative bacteria .

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | 0.21 | Pseudomonas aeruginosa |

| Thiazolidinedione Derivative | 0.15 | Escherichia coli |

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Studies have shown that triazolidine derivatives can induce apoptosis in cancer cell lines such as HCT116 and MCF7. The mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and increased apoptosis rates .

Case Study:

A study evaluated the cytotoxic effects of various triazolidine derivatives on cancer cells, revealing IC50 values below 100 μM for several compounds. The presence of alkyl substituents was correlated with enhanced activity against specific cancer types .

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to modify its structure for desired properties.

Example Reactions:

- Formation of Sulfones: The oxidation of the thione group can yield sulfone derivatives that may exhibit different biological activities.

- Substitution Reactions: The nitrogen atoms in the triazolidine ring can be targeted for substitution reactions to introduce various functional groups.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-isopentyl-5-methyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways:

Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.

Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Triazolidine-3-thione Class

The following table summarizes key differences between the target compound and structurally related derivatives:

Key Observations :

- Synthesis Efficiency : Green methods using biomass-derived catalysts (e.g., activated carbon) offer eco-friendly advantages over traditional acid/base catalysts .

- Biological Activity : While 5-aryl derivatives exhibit confirmed antibacterial properties , the bioactivity of alkyl-substituted triazolidine thiones remains understudied.

Comparison with Non-Triazolidine Compounds Featuring 3-Methylbutyl Groups

The 3-methylbutyl group is a common substituent in diverse compound classes, influencing volatility, odor, or bioactivity:

Contrast with Target Compound :

- The 3-methylbutyl group in the triazolidine thione likely reduces volatility compared to its role in aliphatic amides or esters, as the heterocyclic ring and thione group increase molecular polarity .

- In organophosphates, the 3-methylbutyl chain enhances reactivity toward biological targets, whereas in triazolidine thiones, it may modulate interactions with enzymes or receptors .

Biological Activity

5-Ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione is a heterocyclic compound with significant potential in pharmaceutical applications due to its diverse biological activities. This article focuses on the compound's biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C10H21N3S

- CAS Number : 377060-97-4

- Structure : The compound features a triazolidine ring with a thione functional group, which is critical for its biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.

Antibacterial Activity

In vitro studies demonstrate that this compound exhibits potent antibacterial activity. For instance:

- It showed significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to or better than standard antibiotics like ampicillin and ciprofloxacin .

| Pathogen | MIC (µM) | Reference Drug MIC (µM) |

|---|---|---|

| Pseudomonas aeruginosa | 0.21 | 0.25 |

| Escherichia coli | 0.21 | 0.30 |

| Candida albicans | 0.83 | 1.00 |

Antifungal Activity

The compound also demonstrated notable antifungal properties:

- Effective against various strains of fungi, including those from the Candida genus, with MIC values indicating a strong potential for therapeutic use in fungal infections .

Cytotoxicity Studies

Cytotoxicity assays conducted on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) revealed that:

- The compound exhibits low toxicity to these cell lines, indicating a favorable safety profile for potential therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of the compound with bacterial targets:

- Binding energies and interactions with key residues in proteins such as MurD and DNA gyrase were analyzed. The results suggest that the compound forms multiple hydrogen bonds and hydrophobic interactions that contribute to its antibacterial efficacy .

Case Studies

Several case studies have illustrated the practical applications of this compound in treating infections:

- Case Study on Resistant Strains : A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing superior activity compared to traditional treatments.

- Combination Therapy : Research indicates that combining this compound with other antimicrobial agents enhances its efficacy, suggesting potential for use in combination therapies against resistant pathogens .

Q & A

Q. What are the optimal catalytic conditions for synthesizing 5-Ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione?

The synthesis of triazolidine-3-thione derivatives often employs heterogeneous catalysts to improve yield and selectivity. For example:

- Sm-FAp catalysts : Prepared by mixing Na₃PO₄, H₂SO₄, NaF, and Sm(NO₃)₃·6H₂O, followed by centrifugation and drying. This catalyst enables room-temperature reactions with aromatic aldehydes and thiosemicarbazide .

- Activated carbon from agricultural biomass : Chemically activated with KOH and carbonized at high temperatures, this green catalyst facilitates condensation reactions under mild conditions .

- CoFe₂O₄@SiO₂ nanoparticles : Magnetic nanocatalysts enhance reaction efficiency and allow easy separation via external magnetic fields, reducing purification steps .

Methodological Tip : Compare catalyst performance using parameters like yield, reaction time, and recyclability. For eco-friendly protocols, prioritize biomass-derived catalysts.

Q. How can researchers confirm the structural integrity of synthesized this compound?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- Spectroscopy : UV-Vis (π→π* transitions), FTIR (C=S stretching at ~1200 cm⁻¹), and ¹H/¹³C NMR (to identify substituents and confirm regiochemistry) .

- X-ray crystallography : Single-crystal studies (e.g., using SHELX programs) provide unambiguous confirmation of bond lengths, angles, and stereochemistry .

Q. How do catalytic mechanisms differ between ionic liquids and solid acid catalysts in triazolidine-3-thione synthesis?

- Ionic liquids (e.g., [C₁₆MPy]AlCl₃Br) : Act as dual acid-base catalysts, stabilizing intermediates via electrostatic interactions. They enhance reaction rates but may require post-synthesis purification .

- Solid acids (e.g., sulfamic acid) : Promote cyclocondensation via Brønsted acid sites, offering better recyclability and reduced environmental impact .

Methodological Tip : Use kinetic studies (e.g., varying catalyst loading) and DFT calculations to map transition states and identify rate-limiting steps .

Q. How can computational tools resolve contradictions in biological activity data for triazolidine-3-thione derivatives?

Discrepancies in antimicrobial or anticancer activity may arise from variations in substituent positioning or assay conditions. Strategies include:

- Pass Online® : Predicts bioactivity profiles (e.g., antibacterial vs. antifungal) based on structural descriptors .

- Molecular docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize experimental IC₅₀ values .

Case Study : Derivatives with 3-methylbutyl groups show enhanced lipophilicity, improving membrane penetration and bioactivity .

Q. What strategies address low yields in multi-component reactions for triazolidine-3-thiones?

Common pitfalls include incomplete cyclization or side reactions. Solutions:

Q. How can researchers validate the electronic properties of triazolidine-3-thiones for materials science applications?

Q. Guidelines for Reporting

- Synthesis : Specify catalyst loading, solvent, and purification steps.

- Characterization : Report crystallographic data (CCDC deposition numbers) and spectral raw data.

- Bioactivity : Include positive/negative controls and statistical validation (e.g., p-values).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.